(S)-4-Tosyloxy-1,2-epoxybutane

Chiral Synthesis Medicinal Chemistry Natural Product Synthesis

(S)-4-Tosyloxy-1,2-epoxybutane is a chiral, non-racemic organic compound characterized by the presence of two distinct electrophilic centers: an epoxide ring and a primary tosylate ester, integrated within a single (S)-configured C4 backbone. This bifunctional architecture, with a molecular formula of C₁₁H₁₄O₄S and a molecular weight of 242.29 g/mol, renders it a versatile intermediate for the stereocontrolled construction of more complex molecular architectures.

Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
CAS No. 91111-12-5
Cat. No. B1610429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Tosyloxy-1,2-epoxybutane
CAS91111-12-5
Molecular FormulaC11H14O4S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCC2CO2
InChIInChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-7-6-10-8-14-10/h2-5,10H,6-8H2,1H3/t10-/m0/s1
InChIKeyOOCUYWYPDMKZOQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Tosyloxy-1,2-epoxybutane (CAS 91111-12-5): A Chiral Bifunctional Building Block for Enantioselective Synthesis


(S)-4-Tosyloxy-1,2-epoxybutane is a chiral, non-racemic organic compound characterized by the presence of two distinct electrophilic centers: an epoxide ring and a primary tosylate ester, integrated within a single (S)-configured C4 backbone [1]. This bifunctional architecture, with a molecular formula of C₁₁H₁₄O₄S and a molecular weight of 242.29 g/mol, renders it a versatile intermediate for the stereocontrolled construction of more complex molecular architectures [2]. Its utility is anchored in its ability to undergo regioselective and stereospecific transformations, making it a strategic building block in the synthesis of pharmaceuticals and natural products [3].

The Criticality of Absolute Stereochemistry in (S)-4-Tosyloxy-1,2-epoxybutane for Downstream Chiral Integrity


The substitution of (S)-4-Tosyloxy-1,2-epoxybutane with its (R)-enantiomer (CAS 213262-97-6) or a racemic mixture is not chemically equivalent in a stereochemical context and will lead to divergent synthetic outcomes. The compound's primary value proposition is its function as a chiral pool starting material or an advanced intermediate that transfers its existing stereocenter to a target molecule . In asymmetric syntheses, such as those of the antitumor agent Bengamide B, the absolute (S)-configuration at the epoxide-bearing carbon is essential for establishing the correct stereochemistry in the final bioactive product [1]. Utilizing the incorrect enantiomer would lead to the synthesis of the undesired diastereomer or enantiomer, potentially resulting in a complete loss of biological activity or a different activity profile. While the racemic mixture may be suitable for exploratory or non-stereoselective reactions, it necessitates an additional, often costly, chiral resolution step later in the synthesis to obtain a single enantiomer product [2]. Therefore, for applications where stereochemical fidelity is paramount, a direct substitution based solely on functional group similarity is not scientifically valid.

Quantitative Differentiation of (S)-4-Tosyloxy-1,2-epoxybutane: Evidence-Based Metrics for Procurement


Enantiomeric Purity as a Critical Quality Attribute vs. Racemic or (R)-Enantiomer Forms

The (S)-enantiomer is supplied with a specified minimum chemical purity of 95%, ensuring a high level of enantiomeric integrity. This is in direct contrast to the racemic mixture, which contains an equimolar amount of the undesired (R)-enantiomer, effectively reducing the concentration of the active stereoisomer to 50% . In the context of total synthesis, the use of the single enantiomer eliminates the need for a downstream separation step, which is often associated with significant material loss and additional cost. The availability of the (S)-enantiomer as a distinct, commercially available entity (CAS 91111-12-5) enables the direct procurement of the required stereoisomer, whereas the (R)-enantiomer (CAS 213262-97-6) is available for syntheses requiring the opposite configuration [1]. The ability to select the precise stereoisomer at the procurement stage is a critical advantage in designing efficient, enantioselective synthetic routes.

Chiral Synthesis Medicinal Chemistry Natural Product Synthesis

Defined Physicochemical Properties for Reaction Condition Optimization

The compound has experimentally determined and computationally validated physicochemical properties that are crucial for process development. The reported density is 1.27 g/mL, and the predicted LogP is 2.57, which provides quantitative guidance for extraction and purification protocols [1]. These values allow for the rational design of work-up procedures and inform solvent selection, particularly in the context of liquid-liquid extraction where the compound will preferentially partition into the organic layer. Furthermore, the predicted boiling point of 381.4±15.0 °C indicates that the compound is non-volatile and well-suited for reactions requiring elevated temperatures without risk of evaporative loss under standard laboratory conditions . These defined parameters contrast with the absence of such comprehensive data for many custom-synthesized or less-characterized epoxy-tosylate intermediates.

Process Chemistry Synthetic Methodology Reaction Engineering

Validated Synthetic Utility in Cyclopentane Annulation Protocols

The compound, also referred to as 3,4-epoxybutyl tosylate, has been demonstrated as a competent electrophilic partner in a silicon-induced domino cyclization to yield functionalized cyclopentanes. The reaction of (S)-3,4-epoxybutyl tosylate with bissilylated thioanisole derivatives (e.g., 2b-e) proceeds to afford cyclopentanols (6a-c) with established relative stereochemistry [1]. This methodology highlights the compound's unique ability to participate in a tandem Brook rearrangement/alkylation sequence, a reactivity profile that is not universally observed among simpler epoxy-tosylates. The diastereoselective nature of this transformation, where the stereocenter in the epoxide influences the outcome, underscores the value of procuring the (S)-enantiomer for accessing a specific diastereomeric series of cyclopentane products [2]. This application is a specific, documented use-case that differentiates it from alternative C4 synthons which may not be compatible with this powerful domino process.

Domino Reactions Carbocycle Synthesis Silicon Chemistry

Optimal Application Scenarios for (S)-4-Tosyloxy-1,2-epoxybutane Driven by Differential Evidence


Stereocontrolled Synthesis of Bioactive Natural Products (e.g., Bengamides)

The procurement of (S)-4-Tosyloxy-1,2-epoxybutane is essential for research groups engaged in the total synthesis of complex, stereochemically rich natural products like the Bengamide family of antitumor agents [1]. Its defined (S)-stereochemistry and bifunctional reactivity are leveraged to construct the polyol side chain with the correct three-dimensional orientation, a task for which the racemate or (R)-enantiomer would be unsuitable. This scenario is supported by its documented use in an enantioselective total synthesis, providing a validated precedent for its utility [1].

Development of Diastereoselective Domino and Cascade Reactions

This compound is a key substrate for chemists developing novel domino or cascade reactions, particularly those involving anionic rearrangements (e.g., Brook rearrangement) [2]. Its unique combination of an epoxide and a tosylate leaving group enables the design of sequences that form multiple carbon-carbon bonds and stereocenters in a single operation. The availability of the pure (S)-enantiomer allows for the study of stereochemical induction and the generation of enantioenriched cyclopentane or other carbocyclic libraries [2]. This application is grounded in published methodology that specifically utilizes 3,4-epoxybutyl tosylate as a C4 component.

Preparation of Enantiopure C4 Synthons for Medicinal Chemistry

In a medicinal chemistry setting, (S)-4-Tosyloxy-1,2-epoxybutane serves as a convenient source of an enantiopure C4 unit for incorporation into drug candidates. Its 95% minimum purity specification ensures a high degree of stereochemical fidelity, which is critical for structure-activity relationship (SAR) studies . The known physicochemical properties (density, LogP) facilitate the planning and execution of parallel synthesis and purification protocols [3]. This scenario is directly supported by the commercial availability and quality control data provided by chemical suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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